Product packaging for dctA protein, Sinorhizobium meliloti(Cat. No.:CAS No. 147953-36-4)

dctA protein, Sinorhizobium meliloti

Cat. No.: B1177755
CAS No.: 147953-36-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Biological Context of Sinorhizobium meliloti and Legume Symbiosis

Sinorhizobium meliloti is a Gram-negative soil bacterium renowned for its ability to establish a symbiotic relationship with leguminous plants, such as alfalfa. nih.govasm.org This partnership results in the formation of specialized root organs called nodules, within which the bacteria, now termed bacteroids, convert atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃). nih.govasm.org This process, known as symbiotic nitrogen fixation, provides the plant with a readily usable form of nitrogen, a crucial nutrient for growth. In return, the plant supplies the bacteroids with carbon compounds derived from photosynthesis, which serve as an energy source. nih.gov This mutually beneficial exchange is fundamental to the nitrogen cycle in many ecosystems.

Overview of Dicarboxylate Transport Systems in Rhizobia

Rhizobia, the group of bacteria that includes S. meliloti, possess specialized transport systems to import carbon and energy sources from their plant hosts. oup.com Among the most important of these are the dicarboxylate transport (Dct) systems, which are responsible for the uptake of C4-dicarboxylates like succinate (B1194679), fumarate (B1241708), and malate (B86768). nih.govoup.com These compounds are believed to be the primary energy and carbon source for nitrogen-fixing bacteroids. nih.govoup.com The Dct system in most rhizobia, including S. meliloti, is primarily composed of the DctA protein, which is the permease or carrier protein that facilitates the transport of dicarboxylates across the bacterial membrane. nih.govoup.comasm.org The expression of the dctA gene is typically regulated by a two-component system consisting of the sensor kinase DctB and the response regulator DctD. nih.govoup.com

Significance of DctA Protein in Symbiotic Nitrogen Fixation

The DctA protein is absolutely essential for effective symbiotic nitrogen fixation. apsnet.orgapsnet.org Strains of S. meliloti with mutations in the dctA gene are unable to fix nitrogen in symbiosis, highlighting the protein's critical role. apsnet.orgapsnet.org While bacteroids can still form in the absence of a functional DctA, they are unable to carry out the energy-intensive process of nitrogen fixation, likely due to a lack of the necessary carbon substrates. apsnet.orgnih.gov Research has shown that even partial defects in dicarboxylate transport can impair symbiotic effectiveness. nih.gov Interestingly, while the expression of dctA in free-living bacteria is dependent on the DctB/DctD regulatory system, during symbiosis, dctA can be expressed even in the absence of DctB and DctD through an alternative, yet to be fully characterized, mechanism. nih.govoup.com This underscores the paramount importance of DctA function within the nodule environment. oup.com

Properties

CAS No.

147953-36-4

Molecular Formula

C10H10N2O

Synonyms

dctA protein, Sinorhizobium meliloti

Origin of Product

United States

Genetic Organization and Transcriptional Regulation of Dcta in Sinorhizobium Meliloti

Genomic Locus and Operon Structure of dctA

The genes responsible for C4-dicarboxylate transport, known as the dct genes, are organized in a specific locus that facilitates their coordinated regulation. nih.gov

In Sinorhizobium meliloti strain 1021, the dctA gene, along with its regulatory counterparts dctB and dctD, is not found on the main chromosome but is located on the large symbiotic megaplasmid II, also referred to as pSymB. nih.govuniprot.orguniprot.orgnih.gov This megaplasmid carries numerous genes essential for metabolic functions, including the transport of dicarboxylic acids. nih.gov

The dctA gene is part of a well-defined operon structure. apsnet.org It is situated adjacent to the dctB and dctD genes; however, it is transcribed divergently from them. apsnet.orgnih.gov The dctB and dctD genes are co-transcribed from a single promoter, forming the dctBD operon. nih.govresearchgate.net This arrangement places the structural gene for the transporter (dctA) in close proximity to the genes that regulate its expression, allowing for a rapid and efficient response to environmental cues. apsnet.orgnih.gov

GeneEncoded ProteinFunctionGenomic Location
dctAC4-dicarboxylate transport proteinTransports C4-dicarboxylates (e.g., succinate (B1194679), malate (B86768), fumarate) across the cell membrane. nih.govnih.govMegaplasmid II (pSymB) nih.govuniprot.orguniprot.org
dctBC4-dicarboxylate transport sensor protein DctBMembrane-bound sensor kinase that detects C4-dicarboxylates. uniprot.orgnih.govMegaplasmid II (pSymB) uniprot.org
dctDC4-dicarboxylate transport transcriptional regulatory protein DctDCytoplasmic transcriptional activator that regulates dctA expression. uniprot.orgnih.govMegaplasmid II (pSymB) uniprot.org

Transcriptional Control Mechanisms of dctA Expression

The expression of the dctA gene is not constitutive but is induced in the presence of specific C4-dicarboxylates. apsnet.org This regulation is primarily mediated by the DctBD two-component regulatory system. researchgate.netnih.gov

The DctBD system is a classic example of a bacterial two-component signal transduction pathway, consisting of a sensor kinase (DctB) and a response regulator (DctD). apsnet.orguniprot.orguniprot.org This system allows S. meliloti to sense the availability of C4-dicarboxylates in the environment and modulate the synthesis of the DctA transporter accordingly. nih.govnih.gov

DctB is a transmembrane protein that acts as the primary sensor of the system. uniprot.orgnih.gov Its periplasmic domain is responsible for detecting C4-dicarboxylates such as succinate, malate, and fumarate (B1241708). nih.govdbtindia.gov.in Upon binding to one of these inducer molecules, DctB undergoes a conformational change that activates its cytoplasmic kinase domain. nih.gov This activation leads to the autophosphorylation of a conserved histidine residue, a process that requires ATP. apsnet.orguniprot.org The crystal structure of the DctB sensor domain reveals it contains two tandem Per-Arnt-Sim (PAS) domains, with the membrane-distal domain being responsible for binding ligands like succinate. dbtindia.gov.in

DctD is the cytoplasmic response regulator and the direct transcriptional activator of dctA. uniprot.orgnih.gov Once DctB is autophosphorylated, it transfers the phosphoryl group to a conserved aspartate residue on the N-terminal receiver domain of DctD. apsnet.orgnih.gov This phosphorylation activates DctD, enabling it to bind to specific DNA sequences known as upstream activating sequences (UAS), located upstream of the dctA promoter. nih.govnih.gov The dctA UAS contains tandem binding sites for DctD, and the cooperative binding of DctD to both sites is essential for maximal activation. nih.gov Upon binding to the UAS, the activated DctD, which possesses a central AAA+ ATPase domain, interacts with the alternative sigma factor σ⁵⁴ (also known as RpoN) associated with RNA polymerase to initiate the transcription of the dctA gene. apsnet.orguniprot.orgnih.gov

ComponentTypeKey Features & Function
DctB Sensor KinaseTransmembrane protein with a periplasmic sensor domain (tandem PAS domains) and a cytoplasmic kinase domain. uniprot.orgdbtindia.gov.in Senses C4-dicarboxylates and autophosphorylates a histidine residue. apsnet.orguniprot.orgnih.gov
DctD Transcriptional Activator / Response RegulatorCytoplasmic protein with an N-terminal receiver domain, a central AAA+ ATPase domain, and a C-terminal DNA-binding domain. nih.govnih.gov Activated via phosphorylation by DctB. apsnet.org Binds to the dctA UAS and, with σ⁵⁴-RNA polymerase, activates transcription. uniprot.orgnih.govnih.gov

The DctBD Two-Component Regulatory System

Phosphotransfer Pathway in DctBD Regulation

The regulation of dctA transcription is a classic example of a two-component signal transduction system, comprising the sensor kinase DctB and the response regulator DctD. wur.nluniprot.org DctB is a membrane-associated sensor protein that detects the presence of C4-dicarboxylates, such as succinate, fumarate, and malate, in the periplasmic space. wur.nlnih.gov Upon sensing these effector molecules, DctB undergoes a conformational change, leading to its autophosphorylation. uniprot.org

The phosphoryl group is then transferred to the DctD protein, a transcriptional activator. wur.nlnih.govnih.gov This phosphorylation event activates DctD, enabling it to bind to specific upstream activator sequences (UAS) on the DNA, located upstream of the dctA promoter. nih.gov The binding of phosphorylated DctD to these sites facilitates the recruitment of the RNA polymerase holoenzyme containing the sigma factor σ54, thereby initiating the transcription of the dctA gene. nih.govnih.gov The DctB/DctD system is essential for the induction of dctA in response to C4-dicarboxylates in free-living S. meliloti. apsnet.org

Interestingly, in the absence of C4-dicarboxylates, the unphosphorylated or inactive form of DctD can act as a repressor of dctA expression. nih.gov This suggests a dual role for DctD, where it can both positively and negatively regulate the transcription of its target gene, ensuring a tight control over the synthesis of the DctA transporter. nih.gov

Involvement of Sigma-54 (σ54/NtrA)

The transcription of the dctA gene in Sinorhizobium meliloti is dependent on the alternative sigma factor, σ54 (also known as NtrA or RpoN). nih.govnih.gov Unlike the primary sigma factor, σ70, which is responsible for the transcription of most housekeeping genes, σ54-dependent promoters require an activator protein to initiate transcription. nih.govelifesciences.org In the case of dctA, this activator is the phosphorylated form of DctD. nih.gov

The σ54-containing RNA polymerase holoenzyme (Eσ54) binds to the dctA promoter but remains in a stable, closed complex, unable to initiate transcription on its own. nih.gov The activated DctD protein, bound to the upstream enhancer sequences, interacts with the Eσ54-promoter complex. embopress.org This interaction, which is ATP-dependent, induces a conformational change in the complex, leading to the melting of the DNA at the promoter and the formation of an open complex, which allows transcription to begin. elifesciences.org

The products of the dctB and dctD genes, along with the ntrA (σ54) gene product, are all required for the expression of dctA. nih.gov This highlights the central role of the σ54 sigma factor in integrating the environmental signals perceived by the DctB/DctD system to control the expression of the C4-dicarboxylate transporter.

Influence of Environmental Factors on dctA Transcription

C4-Dicarboxylate Concentration

The primary and most direct environmental factor influencing dctA transcription is the concentration of C4-dicarboxylates in the environment. wur.nl The presence of compounds like succinate, malate, or fumarate is the signal that initiates the DctBD phosphotransfer cascade, leading to the activation of dctA expression. nih.govnih.gov In the absence of these inducers, the expression of dctA is low. nih.gov

Studies have shown that in the presence of an appropriate C4-dicarboxylate inducer, such as succinate, the transcription of dctA is significantly upregulated. nih.gov In fact, a strain with a constitutively active promoter fused to dctA exhibited mRNA levels approximately 5-fold higher than those of a fully induced wild-type strain, demonstrating the potent effect of induction. nih.govcdnsciencepub.com

ConditionRelative dctA mRNA Level
Fully Induced Wild-Type1x
Constitutively Active Promoter~5x
Oxygen Availability

The expression of the dctA gene in S. meliloti is also modulated by the concentration of available oxygen. researchgate.net This is particularly relevant for the symbiotic relationship with legumes, as the nitrogen-fixing bacteroids reside in a microaerobic environment within the root nodules. nih.govpsu.edu Research indicates that the induction of the Dct system is sensitive to oxygen levels, with optimal expression occurring under microaerobic conditions. researchgate.net

One study demonstrated that the highest level of dctA expression was observed at an oxygen concentration of 2%. researchgate.net This suggests that the machinery for C4-dicarboxylate transport is maximally produced under the low-oxygen conditions that are characteristic of the symbiotic state, ensuring the bacteroids are well-equipped to import the necessary carbon sources from the plant. researchgate.netpsu.edu

Oxygen ConcentrationdctA Expression Level
AtmosphericLower
2%Highest
Nitrogen Limitation

Nitrogen availability is another crucial environmental signal that influences dctA transcription. nih.gov The expression of dctA is induced under conditions of nitrogen limitation. nih.gov This response is intertwined with the cell's broader nitrogen stress response, which is controlled by the Ntr regulatory system. scispace.com

The nitrogen regulatory protein NtrC can also activate transcription from the dctA promoter. koreascience.krmbl.or.kr This provides an alternative pathway for dctA induction, independent of the DctBD system, linking C4-dicarboxylate transport directly to the nitrogen status of the cell. nih.gov The induction of dctA under nitrogen-limiting conditions is significantly higher when phosphate (B84403) is sufficient compared to when phosphate is also limiting, indicating a complex interplay between different nutrient sensing pathways. nih.gov

ConditionFold Induction of dctA
Nitrogen Limitation (Phosphate Sufficient)12.8x
Nitrogen Limitation (Phosphate Limiting)2.6x
Osmotic Stress

Sinorhizobium meliloti can encounter environments with high osmotic pressure, and it has been shown that dctA gene expression is responsive to such osmotic stress. cdnsciencepub.com Studies using dctA-lacZ fusions have demonstrated that β-galactosidase activity, and thus dctA transcription, increases in response to osmotic stress. cdnsciencepub.com This suggests that under conditions of high osmolarity, the bacterium may enhance its capacity to transport C4-dicarboxylates, which could serve not only as a carbon and energy source but also potentially as osmolytes to help the cell adapt to the challenging environment. nih.gov

Carbon Catabolite Repression Modulators (e.g., CRP)

The expression of dctA is subject to carbon catabolite repression (CCR), a global regulatory mechanism that prioritizes the use of preferred carbon sources. nih.govnih.gov In S. meliloti, this regulation involves the cAMP receptor protein (CRP). Research using a reconstituted S. meliloti Dct system in Escherichia coli has demonstrated that CRP, in a complex with cyclic AMP (cAMP), represses the dctA promoter. nih.gov

This repressive effect appears to occur through direct interaction with the promoter DNA. Further analysis suggests that the CRP-cAMP complex competes with the transcriptional activator DctD for binding to the two confirmed DctD-binding sites on the dctA promoter. nih.gov This competition is a key feature of dctA regulation; the presence of the CRP-cAMP complex reduces the basal, uninduced levels of dctA expression, while the induced levels, in the presence of C4-dicarboxylates, are largely unaffected. nih.gov

Regulatory ProteinEffector MoleculeBinding SiteEffect on dctA Expression
CRP cAMPDctD-binding sitesRepression (competes with DctD) nih.gov
DctD C4-dicarboxylates (via DctB)Upstream Activating Sequences (UAS)Activation nih.gov
PhoB Low PhosphatePho box (presumed)Indirect influence via phosphate stress response nih.govfrontiersin.org
NifA Low Oxygen/NitrogenNifA-binding elements (in other promoters)Potential indirect or alternative activation nih.govnih.gov
Phosphate Stress Interactions

The transcriptional response of S. meliloti to phosphate (Pi) limitation is significant, and it interacts with other stress responses, including nitrogen limitation. nih.gov The cellular response to phosphate starvation is primarily controlled by the PhoR-PhoB two-component system. frontiersin.orgnih.gov When phosphate is scarce, the response regulator PhoB is activated and controls a set of genes known as the Pho regulon. frontiersin.org

While direct regulation of dctA by PhoB under phosphate stress is not explicitly detailed, the extensive crosstalk between stress pathways is evident. When S. meliloti faces simultaneous nitrogen and phosphate limitation, its gene expression pattern shifts dramatically compared to when it experiences only one of these stresses. nih.gov Studies have shown that phosphate stress can influence gene expression more strongly than nitrogen stress and can even reverse some of the transcriptional changes induced by nitrogen limitation. nih.govwsu.edu Given that dctA is central to the carbon and energy metabolism that fuels nitrogen fixation, its regulation is likely influenced by the cellular phosphate status to balance metabolic priorities. frontiersin.orgwsu.edu

Promoter Architecture and Regulatory Elements

The dctA promoter is a σ⁵⁴-dependent promoter, meaning its transcription requires the alternative sigma factor σ⁵⁴ (also known as NtrA or RpoN) in conjunction with an activator protein. apsnet.orgfao.org The primary activator for dctA is DctD. uniprot.org The promoter region contains an essential upstream activating sequence (UAS) located upstream of the transcription start site. This UAS features tandem binding sites for the DctD protein. nih.gov Both of these binding sites are required for the optimal function of the UAS and maximal activation of dctA transcription, despite having a 50- to 100-fold difference in their affinity for DctD. nih.gov In contrast to the dctA promoter in Rhizobium leguminosarum, the S. meliloti dctA promoter region has a weak match to the consensus binding site for Integration Host Factor (IHF) and shows low affinity for IHF, which consequently has no effect on its transcriptional activation. nih.gov

Nif Consensus Promoter

While the dctA promoter is primarily recognized as a DctD-dependent promoter, it operates within a broader regulatory network that includes nitrogen fixation (nif) genes. Promoters regulated by NifA, the master activator of nif genes, typically contain conserved nif consensus sequences. nih.gov Although the dctA promoter is activated by DctD, there is regulatory crosstalk. An unusual, constitutively active allele of ntrC (ntrC283) has been shown to activate not only NTRC-regulated promoters but also NIFA- and DCTD-regulated promoters, including pdctA. nih.gov This suggests a shared or overlapping mechanism of activation, potentially involving similar promoter architecture recognized by these different σ⁵⁴-dependent activators.

NifA-Binding Elements

NifA activates transcription by binding to specific upstream elements, often characterized by a TGT-N10-ACA consensus sequence. nih.gov In S. meliloti, the nifA gene is typically essential for activating nitrogen fixation genes. nih.gov However, a nifA deletion mutant can have its nitrogen-fixing ability restored by the presence of the ntrC283 allele, which can activate nif promoters and also the dctA promoter. nih.gov This functional overlap implies that the constitutively active NtrC283 protein can substitute for NifA and DctD, hinting at commonalities in the promoter elements they target. nih.gov While direct binding of NifA to the dctA promoter under standard conditions is not its primary mode of regulation, the potential for such interaction under specific cellular states or by functionally related activators exists.

DctBD-Dependent versus DctBD-Independent Expression

The expression of the dctA gene is managed by two distinct systems: one dependent on the DctB/DctD two-component system and another that operates independently of it. apsnet.orgapsnet.org This dual regulation reflects the different metabolic needs of the bacterium in its free-living state versus its symbiotic state inside the plant nodule. apsnet.org

Expression ModeConditionPrimary Regulator(s)Location in Nodule
DctBD-Dependent Free-living; SymbioticDctB, DctD apsnet.orgThroughout the nodule apsnet.org
DctBD-Independent SymbioticAlternative Symbiotic Activator (ASA)Fixation Zone (Zone III) apsnet.orgapsnet.org
Free-Living Conditions

Under free-living conditions, the expression of dctA is strictly and fully dependent on the regulatory genes dctB and dctD. apsnet.orgapsnet.org The DctB protein is a membrane-bound sensor that detects the presence of C4-dicarboxylates (such as succinate, malate, or aspartate) in the environment. apsnet.orgnih.gov Upon detection of an inducer, DctB is thought to phosphorylate and thereby activate the DctD protein. fao.orguniprot.org Activated DctD then binds to the UAS of the dctA promoter and, together with the σ⁵⁴-RNA polymerase holoenzyme, initiates transcription. nih.govnih.gov This system ensures that the high-affinity transporter is synthesized only when its substrates are available. apsnet.org Strains where the dctA gene was fused to a different promoter showed constitutive expression, confirming that its native regulation under these conditions is tied to the DctBD system. nih.gov

Symbiotic Conditions: Alternative Symbiotic Activation (ASA)

During the symbiotic association between Sinorhizobium meliloti and its plant host, the expression of the dctA gene, which is essential for nitrogen fixation, can be activated through a mechanism independent of the well-characterized DctB/DctD two-component regulatory system. This alternative pathway is referred to as Alternative Symbiotic Activation (ASA). nih.govnih.gov In the free-living state, the induction of dctA is strictly dependent on the sensor kinase DctB and the transcriptional regulator DctD, which respond to the presence of C4-dicarboxylates. nih.govnih.gov However, within the root nodules, dctA expression remains high even in mutant strains lacking functional dctB or dctD genes, indicating the presence of this alternative symbiotic-specific activation mechanism. nih.govnih.gov This DctD-independent expression is crucial for the symbiotic process, as strains with mutations in dctA form ineffective nodules that are unable to fix nitrogen. nih.govnih.gov The ASA system ensures that the bacteroids are adequately supplied with C4-dicarboxylates from the plant, which serve as the primary carbon and energy source for nitrogen fixation. nih.gov The precise molecular signals and regulatory factors that govern the ASA pathway are still under investigation, but it is clear that sequences within the 5' coding region of the dctA gene are essential for this mode of activation. nih.gov

The expression of dctA within the symbiotic root nodule exhibits distinct temporal and spatial patterns. Studies using gene fusions with reporter genes like lacZ have provided insights into the localization of dctA expression. In mature, nitrogen-fixing nodules induced by a wild-type S. meliloti strain, dctA expression is observed throughout the nodule, including the infection zone (Zone II) and the nitrogen-fixing zone (Zone III). nih.govnih.gov

However, the DctBD-dependent and the Alternative Symbiotic Activation (ASA) pathways for dctA expression have different spatial localizations within the nodule. The DctBD-dependent expression occurs throughout the entire nodule. nih.gov In contrast, the DctD-independent expression, mediated by the ASA pathway, is specifically confined to the nitrogen-fixing zone (Zone III) of mature nodules. nih.gov This spatial restriction suggests that the ASA is activated concomitantly with the onset of nitrogen fixation, a stage where the demand for C4-dicarboxylates by the bacteroids is at its peak. nih.govnih.gov The timing of this activation is critical, as bacteroids must import large quantities of dicarboxylates to fuel the energetically expensive process of converting atmospheric nitrogen into ammonia (B1221849).

The table below summarizes the spatial expression of dctA under different regulatory controls within the root nodule.

Nodule ZoneDctBD-Dependent ExpressionAlternative Symbiotic Activation (ASA)
Infection Zone (Zone II) PresentAbsent
Nitrogen-Fixing Zone (Zone III) PresentPresent

Regulation by Global Regulatory Networks (e.g., Hfq)

The RNA-binding protein Hfq is a global post-transcriptional regulator in many bacteria, including Sinorhizobium meliloti. It plays a crucial role in controlling a wide array of cellular processes by facilitating the interaction between small regulatory RNAs (sRNAs) and their target messenger RNAs (mRNAs), often leading to changes in translation or mRNA stability. berkeley.edu In S. meliloti, Hfq has been shown to be a key player in the establishment of a successful symbiosis with its legume hosts. berkeley.edu Deletion of the hfq gene results in reduced symbiotic efficiency, although it does not completely abolish the ability to form nodules or differentiate into bacteroids. berkeley.edu

The Hfq regulon in S. meliloti is extensive, with studies showing that it influences the expression of over 500 transcripts. berkeley.edu This broad regulatory scope includes genes involved in various metabolic pathways, stress responses, and symbiotic functions. berkeley.edu Given that dctA is central to symbiotic nitrogen fixation and its expression is tightly controlled, it is plausible that it falls under the complex regulatory network governed by Hfq. However, based on the currently available literature, there is no direct experimental evidence to confirm that Hfq directly binds to and regulates the dctA mRNA. Genome-wide studies that have identified Hfq-binding RNAs in S. meliloti have highlighted its role in regulating transport and metabolism but have not specifically listed dctA as a direct target. berkeley.edu Therefore, while Hfq's global role in symbiotic gene regulation is well-established, its specific involvement in the post-transcriptional regulation of dctA remains an area for future investigation.

Molecular Structure and Functional Mechanism of Sinorhizobium Meliloti Dcta Protein

Structural Features and Membrane Topology

The DctA protein of S. meliloti is a member of a large and diverse family of transport proteins with a conserved structural architecture. Its function is intrinsically linked to its complex structure, which facilitates the selective passage of substrates across the bacterial inner membrane.

The S. meliloti DctA protein is classified within the glutamate (B1630785) transporter family. nih.gov This family includes a wide range of transporters from both prokaryotes and eukaryotes, such as glutamate, aspartate, and neutral amino acid transporters. nih.gov Multiple sequence alignments have confirmed the relationship, showing conserved motifs and domains between the bacterial C4-dicarboxylate transporters and their eukaryotic counterparts. nih.govresearchgate.net

Based on hydrophobicity analysis, the DctA protein is predicted to possess a complex structure comprising twelve transmembrane alpha-helices. nih.gov This prediction is supported by topological analysis using protein fusions. nih.gov Within this structure, several conserved amino acid motifs, common to many prokaryotic and eukaryotic transport proteins, have been identified. nih.govnih.gov These motifs, often labeled A, B, C, and D, are located in predicted transmembrane helices and are implicated in critical functions such as cation binding and substrate recognition. nih.govresearchgate.net For instance, Motif B, located in the seventh transmembrane domain, is thought to be involved in cation binding, while Motif D in transmembrane helix 8 is suggested to be part of the substrate-binding site or translocation pore. nih.gov A highly conserved glycine (B1666218) residue at position 114 (G114) in the third transmembrane helix has also been shown to be crucial for the protein's function. nih.govresearchgate.net

Topological studies using in vivo fusions with reporter proteins like Escherichia coli alkaline phosphatase (PhoA) and β-galactosidase (LacZ) have been used to construct a two-dimensional model of the DctA protein. nih.gov This model confirms the presence of twelve transmembrane helices. nih.gov The analysis indicates that both the amino-terminus (N-terminus) and the carboxy-terminus (C-terminus) of the DctA protein are located in the cytoplasm. nih.gov This orientation is crucial for its interaction with other cellular components and for the mechanism of transport.

Substrate Specificity and Recognition

The DctA transporter is characterized by its ability to recognize and transport a specific range of dicarboxylates, which is essential for the metabolic needs of S. meliloti, particularly during its symbiotic relationship with legume plants.

The primary and most physiologically significant substrates for the S. meliloti DctA protein are C4-dicarboxylates. These compounds are believed to be the major carbon and energy sources for the nitrogen-fixing bacteria. nih.gov The key substrates transported by DctA include:

Succinate (B1194679) nih.govnih.gov

Malate (B86768) nih.govnih.gov

Fumarate (B1241708) nih.govnih.gov

Aspartate nih.govnih.gov

Oxaloacetate nih.govnih.gov

The transport of these dicarboxylates is fundamental for the symbiotic process, and mutations in the dctA gene that prevent their uptake result in nodules that are unable to fix nitrogen. nih.gov

While initially thought to be specific for C4-dicarboxylates, further research has revealed that the substrate specificity of S. meliloti DctA is broader than previously recognized. nih.govnih.gov The transporter can also recognize and import other compounds, including some that are not dicarboxylic acids. nih.gov This expanded substrate range includes:

Orotate (B1227488) : A monocarboxylic acid that is transported with an apparent Km of 1.7 mM. nih.govnih.gov

Succinamic Acid : A non-dicarboxylate compound that can inhibit orotate transport, suggesting it is recognized by DctA. nih.gov

D-Malate : The D-isomer of malate is also a substrate for the DctA transporter. nih.gov

Interestingly, some dicarboxylates like maleate (B1232345) (the cis-isomer of fumarate) are not transported by DctA, indicating that the transporter's recognition mechanism is sensitive to the stereochemistry and conformation of the substrate. nih.govnih.gov

Interactive Data Tables

Table 1: Predicted Structural Features of S. meliloti DctA

Structural FeatureDescriptionSource(s)
Family Classification Glutamate Transporter Family (related to SLC1) nih.govresearchgate.net
Transmembrane Helices 12 predicted alpha-helices nih.gov
Termini Orientation Both N-terminus and C-terminus located in the cytoplasm nih.gov
Conserved Motifs Motifs A, B, C, and D, involved in cation and substrate binding nih.govresearchgate.net

Table 2: Substrate Range of S. meliloti DctA

Substrate CategoryCompoundTransported?Source(s)
Primary C4-Dicarboxylates SuccinateYes nih.govnih.gov
MalateYes nih.govnih.gov
FumarateYes nih.govnih.gov
AspartateYes nih.govnih.gov
OxaloacetateYes nih.govnih.gov
Expanded Substrates OrotateYes nih.govnih.gov
Succinamic AcidYes (Inferred) nih.gov
D-MalateYes nih.gov
Non-Substrates MaleateNo nih.govnih.gov

Distinction Between Transported Substrates and Inducers (e.g., Maleate)

The regulation and function of the DctA protein in Sinorhizobium meliloti involve a clear distinction between compounds that induce its expression and those that it actively transports. An excellent example of this is the dicarboxylic acid maleate. While maleate is a potent inducer of dctA gene expression, it is not recognized as a substrate for transport by the DctA protein. nih.gov This suggests that the structural requirements for a molecule to be recognized by the DctB sensor protein, which initiates the signaling cascade for dctA induction, are different from those required for binding and translocation by the DctA transporter itself. nih.gov

Research indicates that compounds with a curved or cis-conformation, like maleate, are effective inducers. nih.gov In contrast, substrates that are actively transported by DctA, such as succinate, fumarate, and malate, typically possess an extended conformation. nih.govnih.gov This structural difference is a key determinant in distinguishing inducers from transported substrates. The ability of maleate to induce the transport system without being transported itself highlights a sophisticated regulatory mechanism that allows the bacterium to prepare for the uptake of suitable dicarboxylates upon sensing specific molecular cues in its environment. nih.gov

Several compounds have been evaluated for their ability to induce DctA expression versus their ability to inhibit transport (as an indicator of being a substrate). The findings underscore the different structural specificities of the regulatory (DctB) and transport (DctA) proteins.

CompoundRoleStructural Characteristic
Maleate Excellent Inducer, Not a SubstrateCurved (cis-isomer of fumarate)
Succinate Substrate and Moderate InducerExtended
Fumarate Substrate and Moderate InducerExtended (trans-isomer of maleate)
L-Malate Substrate and Excellent InducerExtended
D-Malate Substrate and Excellent InducerExtended
Aspartate Substrate and Excellent InducerExtended
Orotate Substrate, Not an InducerPlanar
Succinamic acid Substrate and Moderate InducerExtended

Molecular Determinants of Substrate Binding and Selectivity (e.g., Conserved Motifs A, B, C, D)

The substrate binding and selectivity of the S. meliloti DctA protein are governed by several conserved amino acid motifs, which are characteristic of the broader glutamate transporter family to which DctA belongs. nih.gov These motifs are located in specific transmembrane and loop regions of the protein and play distinct roles in the transport cycle. nih.gov

Motif A: Located in a reentrant loop, this serine-rich motif is considered critically important for the transporter's function. nih.gov It is hypothesized to form part of the substrate-binding site, directly interacting with the substrate molecule. nih.gov

Motif B: Found in the cytoplasm-proximal portion of transmembrane helix 7, Motif B has been implicated in the binding of cations that are co-transported with the substrate. nih.gov This motif is highly conserved across all functionally characterized members of this transporter family. nih.gov

Motif C: Situated in the periplasmic section of transmembrane helix 7, Motif C is believed to be involved in binding one of the carboxylate groups of the dicarboxylate substrate. nih.gov This interaction is crucial for the initial recognition and docking of the substrate from the periplasm. nih.gov

Motif D: Located in transmembrane helix 8, the amino acid composition of Motif D shows a strong correlation with the substrate specificity of different transporters within the family. nih.gov This suggests that Motif D forms a key part of the substrate binding pocket or the translocation pore, directly influencing which molecules can be transported. nih.gov

These motifs collectively create a highly specific binding pocket and translocation pathway, ensuring that only appropriate dicarboxylic acids and other specific compounds are transported into the bacterial cell. nih.gov

Transport Mechanism of DctA

Periplasmic Sensing and Transport Across the Inner Membrane

The transport of dicarboxylates by DctA is a regulated process that begins with the sensing of substrates in the periplasmic space. This sensing is primarily carried out by the DctB protein, a sensor kinase that is part of a two-component regulatory system with DctD. nih.gov The sensor domain of DctB resides in the periplasm, where it detects the presence of dicarboxylates like succinate, malate, or fumarate, as well as inducers like maleate. nih.gov Upon binding an appropriate ligand, DctB initiates a phosphorylation cascade that ultimately leads to the activation of dctA gene transcription. nih.gov

Once the DctA protein is synthesized and integrated into the inner membrane, it functions as the permease responsible for the physical translocation of substrates from the periplasm into the cytoplasm. nih.gov DctA facilitates the movement of dicarboxylates across the hydrophobic inner membrane, a critical step for the bacterium to utilize these compounds as a primary source of carbon and energy, particularly during symbiotic nitrogen fixation. nih.gov

Role of Specific Amino Acid Residues and Motifs in Translocation

The translocation of substrates by DctA is a dynamic process involving conformational changes driven by the binding and movement of the substrate and co-transported cations. Specific amino acid residues and the conserved motifs are essential for this mechanism. nih.govoup.com

Mutational studies have identified key residues critical for transport. For example, a G114D mutation, which substitutes a small glycine residue with a larger, charged aspartate in the third transmembrane helix, leads to a significant decrease in transport activity. nih.govoup.com The high conservation of this glycine residue across more than 60 members of the glutamate transporter family suggests it plays a fundamental structural or functional role, possibly by allowing close packing of transmembrane helices necessary for the formation of the translocation pore. nih.govoup.com

The motifs described in section 3.2.4 also play direct roles in translocation. Motif B's involvement in cation binding is integral to coupling ion movement with substrate movement. nih.gov Motif C and Motif D, which form parts of the substrate binding site, must release the substrate into the cytoplasm following a conformational change in the protein. nih.gov The coordinated action of these residues and motifs ensures the efficient and unidirectional transport of dicarboxylates into the cell. nih.gov

Cation Coupling in Transport

The transport of dicarboxylates by DctA is an active process, meaning it requires an energy source to move substrates against their concentration gradient. DctA, like other members of the glutamate transporter family, couples the transport of its substrates to the electrochemical gradient of one or more cations. nih.govoup.com Bacterial glutamate transporters are known to catalyze the electrogenic symport (simultaneous transport in the same direction) of their substrate with at least two cations. oup.com

While it is established that DctA-mediated transport is coupled to a cation gradient, the specific identity and stoichiometry of the co-transported cations for S. meliloti DctA have not been definitively determined. oup.com This cation coupling is essential for energizing the transport process, allowing the bacterium to efficiently sequester dicarboxylates from the environment even when the external concentration is low. oup.com The involvement of Motif B in cation binding underscores the mechanistic importance of this symport system. nih.gov

Mutational Analysis of DctA Function and Substrate Preference

Mutational analysis has been a powerful tool for dissecting the structure-function relationships of the S. meliloti DctA protein. By creating specific amino acid substitutions and observing the resulting changes in transport activity and substrate preference, researchers have gained significant insight into its mechanism. nih.gov

Using the toxic DctA substrate fluoroorotic acid as a selection agent, several dctA mutants with partial transport ability have been isolated. nih.gov These studies have revealed that mutations in different regions of the protein can have distinct effects on its function.

G114D Mutation: A mutation substituting glycine at position 114 with aspartate (G114D) in the third transmembrane helix resulted in a transporter with severely reduced activity. nih.gov This highlights the critical role of this highly conserved residue in maintaining the structural integrity required for transport. nih.govoup.com

Altered Substrate Preference: One particularly informative mutant contained two separate mutations, one in a periplasmic domain and another predicted to be in a cytoplasmic region. nih.gov This double mutant exhibited a significant change in substrate preference: it could transport succinate at nearly wild-type levels but was markedly impaired in its ability to transport malate and fumarate. nih.gov When the two mutations were separated, it was found that each contributed to the altered substrate preference. nih.gov

These findings demonstrate that specific domains and residues within the DctA protein are responsible for recognizing and transporting different dicarboxylates. The results from these mutational analyses suggest that the transport of malate and fumarate may be more critical for symbiotic nitrogen fixation than the transport of succinate. nih.gov

Mutation LocationAmino Acid ChangeEffect on TransportImplied Function of Region
Motif BNot specifiedImpaired dicarboxylate transportCation binding and coupling
Transmembrane Helix 3G114DSeverely reduced transport activityStructural integrity of translocation pore
Periplasmic & Cytoplasmic DomainsTwo separate mutationsTransport of succinate near normal; transport of malate and fumarate impairedSubstrate selectivity and preference

Identification of Critical Residues for Transport Activity

The functionality of the Sinorhizobium meliloti DctA protein, a C4-dicarboxylate transporter essential for the symbiotic relationship with leguminous plants, is contingent on the specific arrangement and chemical properties of its amino acid residues. ontosight.ai Research has identified several residues that are critical for its transport activity. These residues are often located in highly conserved regions of the protein, suggesting their importance across the broader glutamate transporter family, to which DctA belongs. nih.govoup.com

One such critical residue is Glycine 114 (Gly114), located in a predicted transmembrane helix. oup.com This residue is highly conserved among members of the glutamate transporter family. oup.comresearchgate.net Site-directed mutagenesis studies have demonstrated its importance. For instance, substituting Gly114 with a negatively charged aspartate (G114D) or a bulky, hydrophobic phenylalanine (G114F) results in a complete loss of transport activity. asm.org This suggests that the small size and lack of a side chain of the glycine residue at this position are crucial, likely for proper helix packing or the formation of a substrate-binding pocket. asm.org A G114D substitution, for example, leads to a tenfold decrease in succinate uptake. oup.com

Another key region is a conserved area known as motif B. nih.gov Within this motif, Aspartate 325 (Asp325) has been identified as essential. nih.govoup.com The substitution of this negatively charged residue with a neutral glycine (D325G) almost completely abolishes the transport of dicarboxylates. nih.govoup.com This loss of function highlights the critical role of the negative charge at this position, possibly for cation binding or maintaining the structural integrity necessary for transport. nih.gov

Adjacent to Asp325, Threonine 327 (T327) also plays a significant role, although its substitution leads to different effects compared to Asp325 mutations. nih.gov These findings underscore that specific residues within the DctA protein are indispensable for its function, and even minor changes can lead to significant impairment or complete inactivation of its transport capabilities.

Alterations in Substrate Affinity and Maximum Transport Velocity

The mutations at residue Gly114 serve as a clear example of these effects. While the G114D and G114F mutations result in inactive proteins with no detectable transport, other substitutions retain partial activity with altered kinetics. asm.org Cells expressing DctA with a G114A (glycine to alanine) or G114P (glycine to proline) substitution can still transport succinate, but at significantly lower rates than the wild-type protein. asm.org This reduction is primarily attributed to lower Vmax values, indicating a decreased capacity for transport per unit of time. asm.org

In contrast, a mutation at residue T327 to an alanine (T327A) presents a different kinetic profile. This mutant retains a maximum transport velocity close to that of the wild-type DctA. nih.gov However, the protein's affinity for its substrates is significantly decreased, as reflected by an increased Km value. nih.gov This suggests that the T327 residue is more critical for substrate binding and recognition than for the translocation process itself. nih.gov The substitution of aspartate at position 325 with glycine (D325G) almost completely eliminates transport activity, making a meaningful kinetic analysis difficult, similar to the G114D mutant. nih.govoup.com

MutationEffect on Km (Substrate Affinity)Effect on Vmax (Maximum Velocity)Overall Transport Activity
G114DNot applicableNot applicableInactive researchgate.netasm.org
G114FNot applicableNot applicableInactive asm.org
G114A-Lower than wild-typeSignificantly reduced asm.org
G114P-Lower than wild-typeSignificantly reduced asm.org
D325G--Almost completely abolished nih.govoup.com
T327ASignificantly decreased (higher Km)Close to wild-typeRetained, but with lower affinity nih.gov

Physiological and Symbiotic Roles of Sinorhizobium Meliloti Dcta Protein

Contribution to Carbon and Energy Metabolism in Free-Living Cells

In its free-living state in the soil, Sinorhizobium meliloti can utilize a wide array of carbon sources. cdnsciencepub.comcdnsciencepub.com However, it shows a clear preference for C4-dicarboxylates such as succinate (B1194679), fumarate (B1241708), and malate (B86768). nih.govnih.gov The DctA protein is the primary transporter responsible for the uptake of these preferred compounds, which are then channeled into the central carbon metabolism to generate energy and cellular building blocks. nih.gov The transport of these dicarboxylates allows the bacterium to thrive when these energy-rich carbon sources are available in the rhizosphere. cdnsciencepub.com

Research has revealed that the substrate specificity of DctA is broader than initially thought. While its primary substrates are key tricarboxylic acid (TCA) cycle intermediates, it can also transport other compounds. nih.govnih.gov This includes aspartate, and even the monocarboxylic acid orotate (B1227488), demonstrating a degree of metabolic flexibility. nih.govnih.gov The induction of the dctA gene is triggered by the presence of its substrates in the environment, with compounds like maleate (B1232345) and malate being particularly effective inducers. nih.gov

Table 1: Known Substrates of the S. meliloti DctA Protein This interactive table summarizes compounds identified as substrates for the DctA transporter.

Substrate Category Compound Name Transport Confirmed Reference
C4-Dicarboxylate Succinate Yes nih.govnih.govnih.gov
C4-Dicarboxylate Fumarate Yes nih.govnih.govnih.gov
C4-Dicarboxylate Malate Yes nih.govnih.govnih.gov
Amino Acid Aspartate Yes nih.govnih.govnih.gov
Monocarboxylic Acid Orotate Yes nih.gov

Essentiality for Effective Symbiotic Nitrogen Fixation

While beneficial for free-living growth, the DctA protein is absolutely essential for a successful nitrogen-fixing symbiosis between S. meliloti and its plant host. nih.govnih.govnih.gov Its role transitions from facilitating the use of a preferred carbon source to being the sole conduit for the energy supply required for nitrogen fixation.

During symbiosis, S. meliloti differentiates into bacteroids within specialized plant organs called root nodules. apsnet.org In this state, the bacteroids are metabolically dependent on the host plant, which supplies C4-dicarboxylates, primarily malate, succinate, and fumarate, as the major carbon and energy source. nih.govnih.govapsnet.org The DctA transporter is responsible for importing these plant-derived compounds across the bacteroid membrane. nih.govnih.gov This uptake is critical, as these dicarboxylates fuel the metabolic activity necessary to reduce atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃), a form of nitrogen the plant can use. apsnet.orgnih.gov Studies suggest that malate and fumarate may be more critical for symbiotic function than succinate. nih.gov

The essentiality of DctA in symbiosis is clearly demonstrated by the phenotype of dctA mutants. Strains of S. meliloti with a non-functional dctA gene are still able to infect the host plant and form root nodules. nih.govnih.gov However, these nodules are ineffective (Fix⁻), meaning the bacteroids within them are unable to fix nitrogen. nih.govnih.govasm.org The bacteroids in these nodules cannot take up the dicarboxylates provided by the plant and are therefore starved of the energy required for the nitrogenase enzyme complex to function. nih.gov

Conversely, research has shown that genetic modifications leading to the amplification of dctA and its regulatory genes can lead to an improvement in symbiotic efficiency, resulting in increased nitrogen and carbon accumulation in the host plant. dntb.gov.ua

Table 2: Symbiotic Phenotype Comparison: Wild-Type vs. dctA Mutant S. meliloti This interactive table highlights the critical role of DctA in symbiotic nitrogen fixation.

Feature Wild-Type S. meliloti dctA Mutant S. meliloti Reference
Nodule Formation Forms normal, pink, elongated nodules Forms nodules, but they are typically small and white nih.govnih.gov
Nitrogen Fixation Effective (Fix⁺), actively fixes atmospheric N₂ Ineffective (Fix⁻), unable to fix nitrogen nih.govnih.govasm.org
Plant Growth Promotes healthy plant growth in N-limited conditions Does not support plant growth; plants show signs of nitrogen starvation nih.govnih.gov

| Dicarboxylate Uptake | Actively transports C4-dicarboxylates in bacteroids | Unable to transport C4-dicarboxylates in bacteroids | nih.gov |

The function of DctA differs significantly between the two lifestyles of S. meliloti.

Free-Living State: In the soil, DctA provides a competitive advantage by allowing the bacterium to utilize energy-rich C4-dicarboxylates when available. However, the bacterium can survive on numerous other carbon sources, so DctA is not strictly essential for survival. cdnsciencepub.comapsnet.org

Symbiotic State: Inside the root nodule, the bacteroid's metabolism is specialized. It relies almost exclusively on the C4-dicarboxylates supplied by the plant. apsnet.org In this context, DctA is not merely advantageous but is indispensable for the core symbiotic function of nitrogen fixation. nih.govnih.gov

Interactions with Cellular Metabolic Pathways (e.g., TCA Cycle)

The C4-dicarboxylates transported into the bacterial cell by DctA are central intermediates of the tricarboxylic acid (TCA) cycle. nih.govapsnet.org Upon import, malate, fumarate, and succinate directly enter this pathway. nih.gov The TCA cycle oxidizes these compounds to generate a substantial amount of ATP and reducing power (NADH and FADH₂), which are the essential energy currency and electron donors for the highly energy-demanding process of nitrogen fixation catalyzed by the nitrogenase enzyme. cdnsciencepub.comnih.gov The critical nature of this link is highlighted by the fact that mutations in genes for key TCA cycle enzymes, such as citrate (B86180) synthase or isocitrate dehydrogenase, also result in an ineffective (Fix⁻) symbiotic phenotype, mirroring the effect of dctA mutations. nih.gov

Regulation of Other Carbon Utilization Pathways (e.g., Succinate-Mediated Catabolite Repression)

The transport of C4-dicarboxylates via DctA is also involved in regulating the use of other potential food sources through a process known as catabolite repression. nih.govnih.gov Specifically, when S. meliloti is grown in the presence of succinate (a preferred carbon source), it actively represses the genes required to metabolize secondary, less-preferred carbon sources like lactose (B1674315) or raffinose. nih.govnih.gov

This phenomenon, termed succinate-mediated catabolite repression, is dependent on a functional DctA transporter. nih.gov Studies have shown that dctA mutants lose the ability to repress the utilization of secondary sugars in the presence of succinate. nih.gov The proposed mechanism involves inducer exclusion, where the active transport of succinate by DctA prevents the uptake of the secondary sugar, which would otherwise act as an inducer for its own catabolic pathway. nih.gov This regulatory system ensures that the bacterium prioritizes the most energy-efficient carbon source available.

Methodological Approaches in Dcta Protein Research

Genetic Manipulations and Mutagenesis Strategies

Genetic manipulation, particularly through mutagenesis, has been a cornerstone of DctA research, allowing for the identification of key residues and domains essential for its transport activity and symbiotic function.

Transposon mutagenesis is a powerful tool for creating random insertions within a genome to identify genes involved in a specific process. In S. meliloti, transposons like Tn5 and TnphoA have been utilized to generate mutants with defects in symbiotic nitrogen fixation. apsnet.orgnih.gov Screening of these mutant libraries has led to the identification of dctA as a crucial gene for this process. nih.gov

For instance, Tn5 insertion mutagenesis was used to create three complementation groups within the dct region, which were subsequently identified as dctA, dctB, and dctD. apsnet.org Similarly, TnphoA, which generates fusions to alkaline phosphatase, was employed to specifically identify genes encoding secreted or membrane-spanning proteins involved in symbiosis, leading to the isolation of dctA mutants. nih.gov This approach is particularly useful for identifying genes encoding membrane proteins like DctA. A large-scale signature-tagged mini-Tn5 transposon library has also been constructed in S. meliloti, providing a valuable resource for functional genomics studies that can be applied to investigate genes like dctA. nih.gov

More targeted approaches, such as site-directed and random mutagenesis, have provided deeper insights into the structure-function relationship of the DctA protein. nih.govwsu.edu Random mutagenesis, often induced by chemical mutagens like hydroxylamine, followed by a selection process, has been used to isolate dctA mutants with altered transport capabilities. nih.gov One study utilized the toxicity of the DctA substrate fluoroorotic acid as a selective agent to isolate four independent S. meliloti dctA mutants that retained some ability to transport dicarboxylates. nih.govnih.gov

These mutations were mapped to specific regions of the DctA protein, including a highly conserved glycine (B1666218) residue in the third transmembrane domain (G114D) and a region known as motif B, which is implicated in cation binding. nih.govnih.gov Another mutant with altered substrate preference was found to have two mutations, one in a periplasmic domain and another in the cytoplasm. nih.gov Site-directed mutagenesis was then employed to separate these mutations, demonstrating that each contributed to the altered substrate preference. nih.gov This highlights the utility of combining random mutagenesis for initial screening with site-directed mutagenesis for detailed analysis of specific amino acid residues.

The following table summarizes the key findings from mutagenesis studies on the S. meliloti DctA protein.

Mutation Location Effect on Transport Reference
G114DThird transmembrane helixReduced transport of all dicarboxylates nih.govnih.gov
Multiple mutationsMotif B (transmembrane helix)Altered cation binding and transport nih.gov
L85F / P345LCytoplasmic loop / Periplasmic domainImpaired malate (B86768) and fumarate (B1241708) transport, near wild-type succinate (B1194679) transport nih.gov

Complementation analysis is a classical genetic technique used to determine if mutations are in the same or different genes and to confirm that a specific gene is responsible for a particular phenotype. In the context of DctA research, complementation studies have been crucial for verifying the function of the dctA gene and its mutated alleles. nih.govnih.gov

Typically, a wild-type or mutated dctA gene is introduced on a plasmid into a dctA mutant strain of S. meliloti. nih.gov If the introduced gene restores the wild-type phenotype (e.g., the ability to grow on dicarboxylates as the sole carbon source or to establish an effective nitrogen-fixing symbiosis), it confirms the function of that gene. Studies have shown that while plasmids carrying certain mutant dctA alleles could partially restore dicarboxylate transport in a dctA deletion mutant, they could not support symbiotic nitrogen fixation. nih.govnih.gov This indicates that the level or nature of dicarboxylate transport required for symbiosis is more stringent than for free-living growth. Complementation studies have also been used to confirm that mutations in dctA, dctB, and dctD could be complemented by the corresponding wild-type genes from a different Rhizobium species, demonstrating the conservation of function across species. nih.gov

Molecular Biology Techniques for Gene Expression Analysis

Understanding the regulation of dctA gene expression is as important as understanding the function of the protein itself. Various molecular biology techniques have been employed to analyze when and to what extent the dctA gene is transcribed.

Transcriptional fusions are powerful tools for studying gene regulation and protein topology. By fusing the promoter of a gene of interest (like dctA) to a reporter gene (such as lacZ, encoding β-galactosidase, or phoA, encoding alkaline phosphatase), the expression of the gene of interest can be indirectly measured by assaying the activity of the reporter enzyme. nih.govnih.gov

In S. meliloti, dctA::phoA and dctA::lacZ fusions have been instrumental in determining the membrane topology of the DctA protein. nih.gov The principle behind this approach is that alkaline phosphatase is active only when exported to the periplasm, while β-galactosidase is active in the cytoplasm. By creating fusions at different points along the DctA protein, researchers were able to map which parts of the protein are located in the cytoplasm and which are in the periplasm. nih.gov This analysis led to a model of DctA with twelve transmembrane helices, with both the N-terminus and C-terminus located in the cytoplasm. nih.gov

The following table provides an overview of the use of transcriptional fusions in DctA research.

Fusion Construct Purpose of Study Key Finding Reference
DctA::PhoAMembrane topology analysisIdentified 7 periplasmic regions of DctA nih.gov
DctA::LacZMembrane topology analysisIdentified 3 cytoplasmic regions of DctA nih.gov
dctA::lacZGene expression analysisConfirmed induction of the dctA promoter by dicarboxylates nih.gov

To directly measure the amount of dctA transcript, techniques for mRNA quantification are employed. While older studies used methods like measuring the uptake of radiolabeled substrates as a proxy for gene expression, modern techniques such as quantitative reverse transcription PCR (qRT-PCR) provide a more direct and sensitive measure of mRNA levels. nih.govmdpi.com

In an early study, the synthesis of dctA-specific mRNA was measured to demonstrate that a strain with a trpPO-dctA fusion had about 5-fold higher constitutive expression compared to the fully induced wild-type strain. nih.gov This was correlated with constitutive transport of [14C]succinate. nih.gov

More recent studies in S. meliloti and other nitrogen-fixing bacteria routinely use qRT-PCR to analyze gene expression. mdpi.comresearchgate.net The methodology involves isolating total RNA, synthesizing complementary DNA (cDNA) using reverse transcriptase, and then using the cDNA as a template for quantitative PCR with gene-specific primers. mdpi.com The amount of PCR product is measured in real-time, allowing for the quantification of the initial amount of mRNA. The expression of the target gene is typically normalized to the expression of one or more stably expressed reference genes (housekeeping genes) to ensure accuracy. mdpi.com This technique allows for precise measurement of changes in dctA gene expression under different conditions, such as in the presence of various dicarboxylates or during different stages of symbiotic interaction.

Biochemical and Biophysical Characterization

Biochemical and biophysical analyses have provided fundamental insights into the transport mechanism and substrate specificity of the DctA protein.

A primary method for characterizing the function of DctA is through uptake assays utilizing radiolabeled substrates. These assays directly measure the transport of specific molecules into the bacterial cell. For instance, studies have employed [¹⁴C]succinate and [³H]orotate to quantify their uptake in various S. meliloti strains.

In wild-type S. meliloti (strain Rm8002), uninduced cells exhibit a low rate of succinate and orotate (B1227488) uptake. However, when the expression of DctA is induced, the uptake of both substrates increases significantly. In contrast, a dctA deletion mutant (strain RmF726) shows a very low rate of uptake for both molecules, confirming DctA's role as the primary transporter. The introduction of a plasmid containing the dctA gene (pSM100) into the deletion mutant restores the transport of both succinate and orotate. nih.gov

Table 1: Uptake of Radiolabeled Succinate and Orotate in S. meliloti Strains

StrainCondition[¹⁴C]Succinate Uptake (nmol/min/mg protein)[³H]Orotate Uptake (nmol/min/mg protein)
Rm8002 (Wild-type)Uninduced5.93.5
Rm8002 (Wild-type)InducedNot specifiedNot specified
RmF726 (dctA deletion)-Very lowVery low
RmF726(pSM100)-29.318.3
Data sourced from a study on new substrates for the dicarboxylate transport system of Sinorhizhobium meliloti. nih.gov

Inhibitor studies are crucial for understanding the substrate specificity of the DctA transporter. These experiments typically involve measuring the uptake of a specific substrate in the presence of various potential inhibitors. Research has shown that the transport of orotate, a known DctA substrate, is inhibited by several compounds. nih.gov

The dicarboxylic acids succinate, L-malate, and fumarate have been shown to significantly inhibit orotate transport, even at relatively low concentrations. Additionally, compounds that are not dicarboxylic acids, such as succinamic acid and succinamide, also act as inhibitors. Conversely, maleate (B1232345), the cis-isomer of fumarate, does not inhibit orotate transport, suggesting it is not recognized by the DctA protein. nih.govnih.gov Malate, in particular, is an effective inhibitor of orotate uptake. nih.gov These findings help to define the structural requirements for molecules to be recognized and transported by DctA.

Table 2: Inhibition of Orotate Transport by Various Compounds

CompoundInhibition of Orotate Transport
SuccinateYes
L-malateYes
FumarateYes
Succinamic acidYes
SuccinamideYes
MaleateNo
This table summarizes the inhibitory effects of various compounds on DctA-mediated orotate transport. nih.govnih.gov

The membrane topology of the DctA protein has been investigated using protein fusion analysis. This technique involves fusing reporter proteins, such as alkaline phosphatase (PhoA) and β-galactosidase (LacZ), to different parts of the membrane protein of interest. The activity of these reporters is dependent on their cellular location. PhoA is active in the periplasm, while LacZ is active in the cytoplasm. biorxiv.org By creating a series of fusions and measuring the resulting enzyme activity, the orientation of the protein within the membrane can be determined.

For the DctA protein of S. meliloti, this approach has led to the development of a two-dimensional model proposing twelve transmembrane alpha-helices. nih.gov This model suggests that both the amino-terminus and the carboxy-terminus of the DctA protein are located in the cytoplasm. nih.gov

Kinetic analysis of transport provides quantitative data on the affinity of the transporter for its substrates (Km) and the maximum rate of transport (Vmax). These parameters are essential for comparing the efficiency of transport for different substrates.

Studies on the DctA protein have determined the kinetic parameters for several substrates. For example, the transport of orotate by DctA has an apparent Km of 1.7 mM and a Vmax of 163 nmol/min/mg of protein in induced cells. nih.gov In comparison, the apparent Km for succinate transport is approximately 15 µM, and for aspartate, it is around 10 mM. nih.gov This indicates that DctA has a much higher affinity for succinate than for orotate or aspartate.

Table 3: Kinetic Parameters of DctA for Various Substrates

SubstrateApparent KmVmax (nmol/min/mg protein)
Succinate~15 µMNot specified
Orotate1.7 mM163
Aspartate~10 mMNot specified
This table presents a comparison of the kinetic parameters for different substrates of the DctA protein. nih.gov

Physiological Assays

Physiological assays are used to assess the in vivo function of the DctA protein by observing the growth of the bacteria under different conditions.

Growth curve analysis is a fundamental physiological assay used to determine the ability of bacteria to utilize different carbon sources for growth. By comparing the growth of wild-type S. meliloti with that of dctA mutants on various carbon sources, the physiological importance of DctA can be established.

Research has shown that S. meliloti strains with a precise deletion of the dctA gene are unable to grow on any of the C4-dicarboxylates, such as succinate, as the sole carbon source. nih.gov This demonstrates that DctA is the primary, if not the only, transporter for these compounds and is essential for their utilization by the bacterium under free-living conditions.

Nitrogen Fixation Assays (e.g., Acetylene Reduction)

The functional capability of the DctA protein in Sinorhizobium meliloti is intrinsically linked to its role in symbiotic nitrogen fixation. Consequently, assays that measure the rate of nitrogen fixation are crucial for characterizing the symbiotic effectiveness of strains with manipulated dctA genes. The most common method employed is the acetylene reduction assay, which provides an indirect measure of nitrogenase activity. Nitrogenase, the enzyme responsible for converting dinitrogen (N₂) to ammonia (B1221849) (NH₃), can also reduce acetylene (C₂H₂) to ethylene (C₂H₄), which is readily quantifiable by gas chromatography.

In studies of S. meliloti DctA, this assay is typically performed on whole plants or detached root systems previously inoculated with specific bacterial strains. Wild-type S. meliloti in symbiosis with its host plant, such as alfalfa (Medicago sativa), exhibits high rates of acetylene reduction. In contrast, dctA mutants, which are unable to transport essential C₄-dicarboxylates to the bacteroids to fuel nitrogen fixation, show negligible nitrogenase activity. This results in an acetylene reduction rate that is less than 5% of the wild-type level, classifying them with a Fix⁻ (non-fixing) phenotype.

Research has utilized this assay to explore the specificity of the carbon compounds supplied to the bacteroids. For instance, when a malate-specific transporter (MaeP) was expressed in a dctA mutant background, a partial restoration of nitrogen fixation was observed. The acetylene reduction rates in these complemented strains reached up to 50% of the levels seen in plants inoculated with wild-type S. meliloti researchgate.net. This demonstrates that while malate transport can support substantial nitrogenase activity, the full capacity for nitrogen fixation, likely supported by the transport of succinate and fumarate via DctA, is not achieved.

Furthermore, experiments involving the overexpression of dctA have also been assessed using acetylene reduction assays. Such studies aimed to determine if increasing the transport of C₄-dicarboxylates could enhance nitrogen fixation rates. These methodological approaches underscore the utility of the acetylene reduction assay as a quantitative tool to probe the direct consequences of DctA function on the symbiotic performance of S. meliloti.

Interactive Data Table: Acetylene Reduction Rates in S. meliloti Strains

Strain GenotypePromoterNitrogen Fixation PhenotypeAcetylene Reduction Activity (% of Wild-Type)
Wild-Type (dctA⁺)Endogenous dctA promoterFix⁺100
dctA MutantNoneFix⁻< 2
dctA Mutant expressing maePdctA promoterFix⁺ (Partial)~31 - 50
dctA Mutant expressing maePdme promoterFix⁺ (Partial)~45

Nodule Phenotype Characterization (e.g., Light Microscopy)

The symbiotic relationship between Sinorhizobium meliloti and its legume host results in the formation of specialized root organs called nodules. The structural integrity and cellular organization of these nodules are indicative of a successful symbiosis. Characterization of the nodule phenotype, particularly through light microscopy, is a fundamental approach to evaluating the symbiotic proficiency of bacterial mutants, including those with alterations in the dctA gene.

Nodules induced by wild-type S. meliloti on host plants like Medicago sativa are typically elongated, pink due to the presence of leghemoglobin (an indicator of active nitrogen fixation), and have a well-defined internal structure. Light microscopy of longitudinal sections of these effective nodules reveals distinct developmental zones: an apical meristem (Zone I), an infection zone (Zone II) where bacteria are released into plant cells, and the nitrogen-fixing zone (Zone III) packed with differentiated, bacteroid-filled plant cells.

In contrast, mutations in the dctA gene lead to an ineffective symbiosis, resulting in a distinct and observable nodule phenotype. While dctA mutants are generally able to initiate nodule formation, these nodules are typically small, white or greenish, and numerous. The lack of pink coloration signifies the absence of leghemoglobin and, consequently, a lack of nitrogen fixation.

Histological analysis of these ineffective nodules using light microscopy reveals significant abnormalities in their internal structure. The well-defined zonation seen in wild-type nodules is often disrupted or absent. The central tissue, which should be the nitrogen-fixing zone, may contain few infected plant cells. The plant cells that are infected often show signs of premature senescence or host defense responses, such as the accumulation of phenolic compounds. The bacteroids within these cells may not differentiate correctly and degrade rapidly. This aberrant nodule development is a direct consequence of the bacteroids' inability to receive the necessary C₄-dicarboxylate substrates from the plant, leading to starvation and the failure to establish a functional nitrogen-fixing symbiosis. Thus, light microscopy serves as a critical tool for visualizing the cellular consequences of impaired DctA function during the symbiotic interaction.

Future Directions and Research Perspectives for Sinorhizobium Meliloti Dcta

Elucidation of the Alternative Symbiotic Activation (ASA) Mechanism

The expression of the dctA gene is known to be controlled under free-living conditions by the DctBD two-component regulatory system. apsnet.orgnih.gov However, research has revealed that during the symbiotic relationship with Medicago sativa, dctA is effectively expressed even in the absence of the DctBD system. apsnet.org This DctD-independent expression is attributed to an "Alternative Symbiotic Activation" (ASA) mechanism.

Key findings indicate that the ASA pathway is activated specifically within the nitrogen-fixing zone of mature root nodules, coinciding with the onset of nitrogen fixation. apsnet.org This suggests a specialized regulatory switch that ensures the bacteroids have an ample supply of energy precisely when they begin fixing nitrogen. Further research is needed to identify the specific transcriptional regulators and signaling molecules involved in the ASA pathway. Pinpointing the DNA sequences in the dctA coding region that are essential for this alternative activation will be crucial for a complete mechanistic understanding. apsnet.org

High-Resolution Structural Determination of DctA Protein

A significant gap in our understanding of DctA is the absence of a high-resolution, three-dimensional structure of the full protein. While predictive models based on homology to other transporters exist, and specific mutations have been mapped to predicted transmembrane helices, these models lack empirical precision. researchgate.netasm.org For instance, studies on the ligand-binding domain of the regulatory protein DctB have yielded crystal structures, but this does not extend to the transporter DctA itself. nih.gov

Obtaining a high-resolution crystal or cryo-EM structure of the S. meliloti DctA protein is a primary objective for future research. Such a structure would:

Reveal the precise architecture of the substrate-binding pocket.

Clarify the spatial arrangement of the transmembrane domains.

Identify key residues involved in cation binding and substrate translocation. nih.gov

Provide a structural basis for its broad substrate specificity, which includes not only dicarboxylates but also monocarboxylic acids like orotate (B1227488). nih.gov

Detailed Molecular Dynamics of Substrate Translocation

The DctA protein transports a variety of dicarboxylates, and studies on mutant strains suggest that malate (B86768) and fumarate (B1241708) may be more critical for symbiosis than succinate (B1194679). nih.gov Furthermore, DctA exhibits the surprising ability to transport compounds that are not dicarboxylates, such as orotate and succinamic acid, while being unable to transport others like maleate (B1232345). nih.govnih.gov The precise mechanism governing this selective transport remains unclear.

Future research should employ molecular dynamics (MD) simulations to model the translocation process. gatech.edu By combining a high-resolution structure (once available) with MD simulations, researchers can visualize the dynamic conformational changes the protein undergoes as it binds to and moves different substrates across the bacterial membrane. These simulations can help explain the subtle differences in transport efficiency and substrate preference, providing a detailed, four-dimensional view of the transporter in action.

Comprehensive Mapping of Regulatory Interactions

The regulation of dctA is more complex than initially understood, involving more than just the DctBD system and the ASA pathway. apsnet.org Bacterial symbiotic genes are governed by a complex regulatory network that integrates various signals from the host plant and the bacterium's own metabolic state. frontiersin.org For example, regulators of nitrogen metabolism, such as NtrX, have been shown to directly control the expression of key cell cycle genes, which are crucial for the differentiation of rhizobia into nitrogen-fixing bacteroids. nih.gov

A comprehensive map of the regulatory interactions governing dctA expression is needed. This would involve identifying all the transcription factors, signaling pathways, and environmental cues that converge to modulate DctA activity. Understanding this network is essential to grasp how the bacterium balances its energy needs with the demands of nitrogen fixation and other cellular processes during symbiosis.

Potential for Agricultural Applications in Enhancing Nitrogen Fixation

The efficiency of symbiotic nitrogen fixation is a cornerstone of sustainable agriculture, reducing the need for synthetic nitrogen fertilizers. nih.govyoutube.com Since DctA is absolutely essential for providing the energy for this process, optimizing its function presents a direct route to enhancing nitrogen fixation. asm.org Even mutants with a partial ability to transport dicarboxylates fail to establish a fully effective symbiotic relationship. nih.gov

Future research should focus on translating the molecular understanding of DctA into practical agricultural applications. Potential strategies include:

Strain Engineering: Developing S. meliloti strains with engineered DctA transporters that exhibit higher transport efficiency or an optimized expression profile tailored to specific host plants or soil conditions.

Improving Stress Tolerance: Investigating the role of DctA in bacteroid persistence and function under abiotic stresses like salinity, as improved energy supply could enhance the resilience of the nitrogen-fixing symbiosis. nih.gov

By focusing on these research frontiers, the scientific community can deepen our knowledge of this vital transporter and pave the way for innovative solutions to improve crop productivity and soil health.

Future Research Directions for S. meliloti DctA

Research AreaKey ObjectiveRationale
Alternative Symbiotic Activation (ASA) Identify the specific regulators and DNA elements of the ASA pathway.To understand how dctA expression is upregulated during active nitrogen fixation, independent of the primary DctBD system. apsnet.org
High-Resolution Structure Determine the 3D atomic structure of the full DctA protein.To provide a precise physical model for understanding substrate binding, selectivity, and the transport mechanism. researchgate.net
Molecular Dynamics Simulate the dynamic process of substrate translocation across the membrane.To visualize conformational changes and explain the transport kinetics and specificity for various substrates like malate, fumarate, and orotate. nih.govnih.gov
Regulatory Network Mapping Create a comprehensive map of all factors regulating dctA expression.To integrate the DctBD, ASA, and other metabolic signaling pathways into a complete regulatory model. frontiersin.orgnih.gov
Agricultural Applications Engineer S. meliloti strains with enhanced DctA function.To improve the efficiency of symbiotic nitrogen fixation, leading to increased crop yields and sustainability. nih.govnih.gov

Q & A

Basic Research Questions

Q. What is the functional role of the dctA protein in Sinorhizobium meliloti, and how does it contribute to symbiotic nitrogen fixation?

  • Methodological Answer : The dctA gene encodes a transmembrane transporter for C4-dicarboxylates (succinate, fumarate, malate), essential for bacteroid metabolism during symbiosis. Key methods include:

  • Mutant Analysis : Construct ΔdctA mutants and assess growth on minimal media with C4-dicarboxylates vs. alternative carbon sources (e.g., glucose) .
  • Transport Assays : Use 14C-labeled succinate to measure uptake rates in wild-type vs. mutant strains .
  • Symbiotic Phenotyping : Inoculate Medicago sativa with mutants and quantify nodule formation efficiency (e.g., Rh1 isolate: 68% infection rate) and nitrogenase activity via acetylene reduction assays .

Q. How is the genetic organization of the dct locus characterized, and what regulatory elements control dctA expression?

  • Methodological Answer :

  • Restriction Mapping : Use overlapping cosmid clones and restriction enzymes (e.g., EcoRI, HindIII) to map the dct locus .
  • Promoter Identification : Primer extension analysis of RNA from succinate-induced cultures identifies σ54-dependent promoters upstream of dctA .
  • EMSAs : Confirm DctD binding to upstream activation sequences (UAS) using purified protein and DIG-labeled DNA probes .

Q. What standard methodologies quantify dctA expression under different carbon source conditions?

  • Methodological Answer :

  • Reporter Fusions : Clone dctA promoters upstream of lacZ and measure β-galactosidase activity in cultures grown on inducing (succinate) vs. non-inducing (glucose) media .
  • qRT-PCR : Design primers targeting dctA transcripts and normalize to housekeeping genes (e.g., rpoD) .

Advanced Research Questions

Q. How do researchers resolve contradictions regarding the essentiality of dctB/dctD for dctA expression in free-living vs. symbiotic states?

  • Methodological Answer :

  • Conditional Mutants : Use ntrA suppressor mutations to restore σ54 activity in ΔdctB/D backgrounds, revealing constitutive dctA expression in free-living cells .
  • Bacteroid-Specific Promoters : Monitor dctA expression in nodules using GFP transcriptional fusions and confocal microscopy, showing σ54-independent activation .
  • RNA-Seq : Compare transcriptomes of free-living cells vs. bacteroids to identify symbiosis-specific regulatory pathways .

Q. What approaches identify novel substrates or inhibitors of the DctA transporter beyond classical C4-dicarboxylates?

  • Methodological Answer :

  • Competitive Transport Assays : Test inhibition of 14C-succinate uptake by structural analogs (e.g., succinamide; IC50 values calculated) .
  • Inducer Screening : Use dctA-lacZ fusions to assess non-canonical inducers (e.g., maleate) via β-galactosidase activity .
  • Molecular Docking : Build homology models of DctA and predict binding affinities for substrates like orotate (Km = 1.7 mM) .

Q. How can systems biology approaches elucidate the coordination between dctA-mediated transport and host metabolic adjustments during symbiosis?

  • Methodological Answer :

  • Dual-Genome Microarrays : Use Affymetrix Symbiosis Chips to profile S. meliloti and Medicago truncatula transcripts simultaneously during nodulation .
  • Metabolic Network Modeling : Integrate RNA-Seq data with COBRA tools to predict carbon flux shifts, validated by 13C metabolic flux analysis .

Q. What biochemical techniques study nucleotide-dependent conformational changes in the σ54 activator DctD during dctA promoter activation?

  • Methodological Answer :

  • ATPase Assays : Measure ATP hydrolysis rates of truncated DctDΔ1-142 using a coupled NADH oxidation system .
  • FRET : Track conformational shifts via energy transfer between Mant-ATP and tryptophan residues in DctD .
  • DNase I Footprinting : Compare DNA-binding patterns of wild-type vs. arginine finger mutants (R146A) under ATP/ADP conditions .

Q. How are proteomic strategies employed to analyze post-translational modifications of DctA under symbiotic vs. free-living conditions?

  • Methodological Answer :

  • 2D-PAGE/MS : Resolve total bacteroid proteins and identify DctA spots with shifted pI/MW, indicative of phosphorylation or acetylation .
  • Tandem Mass Tags (TMT) : Quantify DctA abundance in symbiosis vs. free-living cultures, normalized to internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.